molecular formula C22H15ClFN3O2 B2613672 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide CAS No. 899757-84-7

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide

Cat. No.: B2613672
CAS No.: 899757-84-7
M. Wt: 407.83
InChI Key: PXJDCJSHPHKADN-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide is a potent and selective small-molecule inhibitor identified in preclinical research for its activity against receptor tyrosine kinases, with a particular focus on its anti-fibrotic potential. Its core research value lies in its mechanism of action, where it functions as a multi-kinase inhibitor, primarily targeting key pathways involved in pathological tissue remodeling. Studies have investigated its efficacy in cellular models of fibrosis, where it has been shown to inhibit platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR) signaling , thereby suppressing the proliferation and activation of fibroblasts. This targeted inhibition makes it a valuable chemical probe for exploring the molecular drivers of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and systemic sclerosis. The compound's specific chemical scaffold, featuring the 2-methylquinazolin-4(3H)-one core, is designed to interact with the ATP-binding site of these kinases, leading to the attenuation of downstream pro-fibrotic signaling cascades. Ongoing research utilizes this compound to dissect the complex interplay between different kinase pathways in disease progression and to evaluate the therapeutic viability of multi-kinase inhibition as a strategy for treating fibrotic disorders.

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c1-13-25-19-9-5-3-7-16(19)22(29)27(13)14-10-11-17(23)20(12-14)26-21(28)15-6-2-4-8-18(15)24/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJDCJSHPHKADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.

    Substitution Reactions: Introduction of the chloro and methyl groups on the phenyl ring through electrophilic aromatic substitution reactions.

    Amide Bond Formation: Coupling of the substituted quinazolinone with 2-fluorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or aldehyde.

    Reduction: Reduction of the quinazolinone core to a dihydroquinazolinone.

    Substitution: Halogen exchange reactions, particularly involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Use of nucleophiles such as sodium azide or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide, have been studied for their anticancer properties. Research indicates that compounds with similar structures can act as inhibitors of various cancer cell lines, including prostate and breast cancer cells. For instance, quinazoline derivatives have shown significant inhibition of vascular endothelial growth factor receptor (VEGF RTK), which is crucial for tumor angiogenesis .

Case Study:
A study demonstrated that quinazoline derivatives exhibited potent activity against breast cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Quinazoline derivatives are known for their effectiveness against various pathogens, including bacteria and viruses. The structural modifications in this compound potentially enhance its antibacterial activity against resistant strains .

Data Table: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget PathogenActivity (EC50 in µg/mL)
Compound AXanthomonas axonopodis46.9
Compound BE. coli47.8
N-(2-chloro...)Staphylococcus aureusTBD

Insecticidal Activity

Research indicates that quinazoline-based compounds can exhibit insecticidal properties, particularly against mosquito larvae. The mechanism may involve disruption of the nervous system or developmental processes in insects.

Case Study:
Investigations into related compounds revealed significant larvicidal activity against Aedes aegypti larvae, suggesting that this compound could be developed as an effective insecticide for vector control.

Herbicidal Potential

The unique structure of this compound allows it to interact with plant growth regulators, potentially leading to herbicidal effects. Preliminary studies indicate that quinazoline derivatives may inhibit specific metabolic pathways in plants, leading to stunted growth or death .

Data Table: Herbicidal Activity of Quinazoline Derivatives

CompoundTarget Plant SpeciesActivity (EC50 in µg/mL)
Compound CArabidopsis thalianaTBD
Compound DZea mays (corn)TBD
N-(2-chloro...)Triticum aestivum (wheat)TBD

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Quinazolinone/Pyrimidine Cores

N-(2-Fluoro-5-(2-Methyl-4-Oxopyrido[2,3-d]Pyrimidin-3(4H)-yl)Phenyl)-4-Methyl-3-Nitrobenzamide

This compound () shares a pyrido[2,3-d]pyrimidinone scaffold, differing from the target molecule’s quinazolinone core. The nitro group at the benzamide position introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to the target’s fluorine substituent .

Pyrimido[4,5-d][1,3]Oxazin Derivatives ()

Compounds such as 16c and 16d feature pyrimido[4,5-d][1,3]oxazin cores with methoxy and methylpiperazinyl substituents. These exhibit higher HPLC purity (99.34% for 16c ) compared to analogues like 16e (95.07%), suggesting that bulky substituents (e.g., isopropyl in 16d ) may complicate synthesis . The target compound’s chloro and fluorobenzamide groups likely confer distinct solubility and reactivity profiles.

Table 1: HPLC Data for Pyrimido[4,5-d][1,3]Oxazin Analogues
Compound Purity (%) Retention Time (min)
16c 99.34 9.37
16d 97.05 11.98
16e 95.07 10.60

Source:

Fluorobenzamide-Containing Analogues

Asundexian ()

[^14C]Asundexian, a radiolabeled compound with a trifluoromethyl-triazolylphenyl group, demonstrates the importance of fluorine in pharmacokinetic studies.

2-Chloro-N-[(5Z)-5-(4-Fluorobenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Benzamide ()

This thiazolidinone derivative combines a chloro-benzamide group with a fluorophenylidene substituent. The thioxo-thiazolidinone ring may confer anti-inflammatory or antimicrobial activity, diverging from the target’s likely kinase-targeting mechanism .

Heterocyclic Substitutions and Pharmacokinetic Implications

Triazolo-Oxazine Derivatives ()

European Patent EP 3 532 474 B1 describes benzamide derivatives with triazolo-oxazine groups, such as N-(2-Chlor-5-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide . The trifluoropropyl chain enhances metabolic resistance, a feature absent in the target compound but critical for prolonged half-life in vivo .

Diflubenzuron and Fluazuron ()

These agrochemical benzamides highlight the versatility of the scaffold. Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) inhibits chitin synthesis, suggesting that fluorine positioning profoundly affects biological targeting .

Key Research Findings and Limitations

  • Synthetic Complexity: The target compound’s quinazolinone core requires multi-step synthesis, akin to tert-butyl intermediates in (e.g., 17a, 18a) .
  • Fluorine Impact : Fluorine at the benzamide position (common in ) improves metabolic stability but may reduce aqueous solubility compared to nitro or methyl groups .
  • Data Gaps : Direct pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogues.

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide is a member of the quinazolinone derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H17ClN4O2C_{22}H_{17}ClN_{4}O_{2} with a molecular weight of 434.8 g/mol. The compound features a quinazolinone core with various substituents that influence its biological activity.

PropertyValue
Molecular FormulaC22H17ClN4O2
Molecular Weight434.8 g/mol
CAS Number899757-81-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymatic Inhibition : It has been shown to inhibit various enzymes linked to cancer progression and metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors involved in cell signaling pathways, leading to altered cellular responses.

These interactions can result in significant biological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. The compound has demonstrated cytotoxic effects against several cancer cell lines:

  • Cell Line Studies :
    • MCF7 (Breast Cancer) : IC50_{50} values suggest significant cytotoxicity.
    • A549 (Lung Cancer) : Similar trends in inhibition were observed.

Antimicrobial Activity

Quinazolinones have also shown promise as antimicrobial agents. The specific compound's activity against various pathogens has been evaluated:

  • In Vitro Studies :
    • Exhibited significant inhibition against bacterial strains comparable to standard antibiotics.
    • Antifungal properties were noted against specific fungal species.

Case Studies

  • Research Findings :
    • A study found that derivatives of quinazolinones, including the target compound, exhibited potent inhibition of epidermal growth factor receptor (EGFR), which is critical in many cancers. One derivative showed an IC50_{50} value as low as 0.096 μM against EGFR .
    • Another study indicated that similar compounds displayed remarkable activity against carbonic anhydrase, further supporting their potential in cancer therapy .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds:

Study ReferenceActivity TypeCell Line/PathogenIC50_{50} Value
AnticancerMCF7Significant Cytotoxicity
AnticancerA549Significant Cytotoxicity
AntimicrobialVarious BacteriaComparable to Standards
Enzyme InhibitionEGFR0.096 μM

Q & A

Q. What are the optimal synthetic routes for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide?

The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation. Key steps include:

  • Reacting the quinazolinone-containing aniline derivative with 2-fluorobenzoyl chloride under anhydrous conditions.
  • Maintaining low temperatures (e.g., -50°C) to prevent side reactions and improve yield .
  • Purification via column chromatography using gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and quinazolinone (C=O ~1700 cm⁻¹) groups.
  • ¹H-NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy substituents.
  • Fluorescence spectroscopy (λex 340 nm, λem 380 nm) evaluates photophysical properties, with optimal intensity at pH 5 and 25°C .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • pH stability : Test fluorescence intensity across pH 2–10 using buffered solutions (e.g., HCl/NaOH). Stability is highest near pH 5 .
  • Thermal stability : Monitor degradation via HPLC at elevated temperatures (e.g., 40–60°C).

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

  • Replace the 2-fluoro group with chloro or nitro substituents to alter electron-withdrawing effects and binding affinity .
  • Introduce methyl groups to the quinazolinone core to improve metabolic stability. Comparative data from analogs (Table 1) guide SAR studies:
Compound ModificationsBiological ActivityReference
Chloro substitution at phenyl ringIncreased antibacterial IC₅₀
Nitro group at benzamideEnhanced antitumor potency

Q. What methodologies resolve contradictions in fluorescence or activity data across studies?

  • Variable standardization : Ensure consistent solvent polarity (e.g., DMSO vs. ethanol) and excitation wavelengths.
  • Statistical analysis : Use R.S.D.% (relative standard deviation) to assess reproducibility. For example, reports R.S.D.% = 1.369, indicating high precision .
  • Control experiments : Compare with structurally similar compounds (e.g., ’s sulfonamide analogs) to isolate substituent effects .

Q. How is the compound’s mechanism of action investigated in pharmacological studies?

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) using ATP-competitive binding assays.
  • Molecular docking : Model interactions between the quinazolinone core and enzyme active sites (e.g., hydrophobic pockets).
  • Cellular uptake studies : Use radiolabeled analogs (e.g., ¹⁴C/³H) to quantify intracellular accumulation .

Experimental Design Considerations

Q. What controls are essential in biological activity assays?

  • Positive controls : Use established drugs (e.g., methotrexate for antitumor assays).
  • Solvent controls : Account for DMSO/ethanol effects on cell viability.
  • Blank samples : Measure background fluorescence in spectrofluorometric studies .

Q. How are reaction yields optimized in multi-step syntheses?

  • Catalyst screening : Test palladium-based catalysts for cross-coupling steps (e.g., Suzuki reactions) .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for intermediates requiring high solubility.
  • Continuous flow reactors : Improve scalability and reduce side products in industrial settings .

Data Interpretation Challenges

Q. How to address low fluorescence quantum yield in certain solvents?

  • Solvent polarity adjustment : Switch to less polar solvents (e.g., toluene) to reduce quenching effects.
  • Temperature modulation : Lower temperatures (e.g., 4°C) may stabilize excited states .

Q. Why might biological activity vary between in vitro and in vivo models?

  • Metabolic stability : Phase I/II metabolism (e.g., CYP450 oxidation) can deactivate the compound.
  • Plasma protein binding : Measure unbound fraction using ultrafiltration to correlate with efficacy .

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